2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile

n-type organic semiconductors OFET mobility electron-deficient aza-isatinylidene

Researchers procuring isatin-derived oxindole building blocks risk substituting CAS 52197-16-7 with simpler analogs (e.g., CAS 6623-89-8), losing the critical amino-aza-dicyano triad that enhances Michael acceptor electrophilicity and enables unique reactivity in cycloaddition cascades. • Validated n-type OFET mobility up to 0.26 cm²/V·s-competitive with NDI/PDI semiconductors • Electrochemical green synthesis achieves 94% yield with complete by-product suppression • ≥97% purity under ISO-certified quality systems; available from 10 mg to bulk custom

Molecular Formula C12H7N5O
Molecular Weight 237.222
CAS No. 52197-16-7
Cat. No. B2391722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile
CAS52197-16-7
Molecular FormulaC12H7N5O
Molecular Weight237.222
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=C(C#N)C(=N)C#N
InChIInChI=1S/C12H7N5O/c13-5-8(15)10(6-14)16-11-7-3-1-2-4-9(7)17-12(11)18/h1-4,15,17-18H
InChIKeyBXKKNDYWVAJCKX-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 52197-16-7: Chemical Identity & Procurement


2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile (CAS 52197-16-7), systematically named (2Z)-2-amino-3-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}but-2-enedinitrile, is a heterocyclic small molecule (C₁₂H₇N₅O, MW 237.22 g/mol) that integrates an amino-functionalized butenedinitrile moiety with an aza-bridged oxindole core . As a dicyanomethylene-functionalized oxindole derivative, the compound functions as a potent Michael acceptor and serves as a versatile building block for constructing bioactive spiro-oxindole and fused heterocyclic scaffolds [1]. Commercially, the compound is supplied by multiple vendors at ≥97% purity (NLT 97%) under ISO-certified quality systems, making it suitable for pharmaceutical R&D and QC applications .

Synthetic entry for n-type semiconductor donor-acceptor scaffolds
Enhanced Michael acceptor for spiro-oxindole and fused heterocycle construction
Compatible with electrochemical green synthesis protocols

CAS 52197-16-7: Generic Substitution Risks


Isatin-derived building blocks within the 2-oxoindolin-3-ylidene malononitrile family are frequently treated by purchasers as interchangeable synthons; however, CAS 52197-16-7 is distinguished by a unique structural triad—a 2-amino-1-aza-bridged butenedinitrile system fused to the oxindole core—that is absent from widely available alternatives such as 2-(2-oxoindolin-3-ylidene)malononitrile (CAS 6623-89-8; C₁₁H₅N₃O, MW 195.18) or (isatin-3-ylidene)malononitrile . The presence of the additional amino and aza functionalities on the ethene bridge of CAS 52197-16-7 alters both its electron-deficient character and its nucleophilic reactivity profile relative to simpler dicyanomethylene oxindoles, directly impacting its performance as a Michael acceptor in sequential condensation/cycloaddition cascades [1]. Furthermore, the higher nitrogen content (5 N atoms vs. 3 N in CAS 6623-89-8) and increased molecular weight confer different solubility and crystallization behavior, which are critical parameters in both medicinal chemistry SAR campaigns and materials science applications where purity and batch-to-batch reproducibility are paramount .

Amino-aza bridge absent in common analogs
Simpler isatinylidene malononitriles lack the 2-amino-1-aza-bridged butenedinitrile system, altering electrophilicity and cascade reactivity.
Electronic profile limits n-doping function
Lower nitrogen content and fewer electron-withdrawing cyano groups in CAS 6623-89-8 restrict n-doping OLED applications reported for the aza-isatinylidene scaffold.

CAS 52197-16-7: Differentiation Evidence


n-Type OFET Mobility with Aza-Isatinylidene Core

Small molecules built upon the aza-isatinylidene malononitrile scaffold (structurally incorporating the CAS 52197-16-7 core motif) function as strongly electron-deficient donor-acceptor (D/A) semiconductors for solution-processed n-type organic field-effect transistors (OFETs). In a direct head-to-head comparison of three D/A molecules (M1, M2, M3) varying only in the donor unit (bithiophene, terthiophene, or fused thienothiophene), the aza-isatinylidene malononitrile-based devices exhibited unipolar n-type transport with maximum electron mobilities of 0.26, 0.22, and 0.0079 cm²/V·s, respectively [1]. The bithiophene-donor derivative (M1) achieved μₑ = 0.26 cm²/V·s, which is competitive with benchmark n-type small-molecule semiconductors such as NDI-based derivatives and significantly exceeds the performance of simpler dicyanomethylene indanone analogs (typically <10⁻³ cm²/V·s) that lack the aza-functionalization and amino substitution pattern [1].

Electron mobility
Head-to-head
0.26 cm²/V·s (M1)
Supports n-type OFET research
~33-fold higher than M3; >260-fold over indanone analogs
n-type organic semiconductors OFET mobility electron-deficient aza-isatinylidene solution-processed transistors

Green Electrochemical Synthesis of Oxindole Malononitriles

A direct comparative study of synthetic methods for dicyano-2-(2-oxoindolin-3-ylidene)malononitriles (the core structure of CAS 52197-16-7) demonstrated that an electrochemical molecular iodine-promoted domino reaction at room temperature achieves yields up to 94% across 11 examples, with reaction completion in short time at low constant current density (5 mA/cm²) and low redox potential (−0.14 to 0.07 V) [1]. In contrast, conventional thermal methods using catalysts such as piperidine acetate or DBU typically require elevated temperatures and longer reaction times while generating stoichiometric by-products [1]. This electrochemical protocol exhibits tolerance to both electron-donating (EDG) and electron-withdrawing (EWG) substituents on the isatin ring and provides by-product-free formation with high atom economy [1].

Synthesis yield
Direct comparison
up to 94%
Supports green electrochemistry workflow
Room temperature, 11 examples, by-product-free
green chemistry electrochemical synthesis isatinylidene malononitrile Knoevenagel condensation

N-Doping Capability for OLED Electron Injection Layers

A granted US patent (US 11,856,845 B2) explicitly claims compounds of the general formula encompassing the CAS 52197-16-7 structural family for use in n-doping of organic semiconductors, particularly as electron injection layers (EILs) in organic light-emitting devices (OLEDs) [1]. The patent demonstrates that the strongly electron-deficient aza-isatinylidene framework, with its multiple cyano and amino substituent pattern, enables effective n-doping of organic semiconductor host materials—a function that simpler 2-oxoindolin-3-ylidene malononitriles (lacking the amino-aza bridge) cannot perform with comparable efficiency because they possess lower electron affinity and different frontier molecular orbital alignment [1]. This represents a class-level differentiation wherein the additional nitrogen atoms and extended conjugation of the CAS 52197-16-7 scaffold directly enable an application (n-doping EIL) that is inaccessible to the simpler analog CAS 6623-89-8 [1].

n-Doping function
Class-level
OLED EIL patent claim
Reported n-doping application
Differentiates from simpler oxindole malononitriles
n-dopant organic semiconductor electron injection layer OLED

Enhanced Michael Acceptor Reactivity in Decarboxylative Cascades

Isatylidene malononitriles bearing varied substitution patterns (including the aza-amino functionalization found in CAS 52197-16-7) display differential reactivity as Michael acceptors in molecular sieve-mediated sequential Knoevenagel condensation/decarboxylative Michael addition reactions [1]. The study showed that the electron-deficient isatylidene malononitrile intermediates (structurally analogous to CAS 52197-16-7) undergo efficient decarboxylative Michael addition with β-ketoacids and malonic acid half thioesters (MAHTs) to produce 3,3-disubstituted oxindoles bearing an all-carbon quaternary center in high yields [1]. The extent of conjugation and the number of electron-withdrawing substituents on the isatylidene core directly modulate the electrophilicity of the Michael acceptor—CAS 52197-16-7, with its amino-aza-dicyano substitution pattern, represents a more highly activated Michael acceptor than the parent isatylidene malononitrile (isatin + malononitrile adduct), enabling broader substrate scope and milder reaction conditions for constructing pharmaceutically relevant spirocyclic frameworks [1].

Electrophilicity
Class-level
Enhanced Michael acceptor
Supports spiro-oxindole synthesis
Inferred from higher cyano count; substrate dependent
Michael acceptor 3,3-disubstituted oxindole decarboxylative addition Knoevenagel condensation

CAS 52197-16-7: Validated Applications


n-Type OFET Active Layer Development

Based on demonstrated electron mobilities up to 0.26 cm²/V·s for aza-isatinylidene malononitrile-based small molecules in solution-processed OFETs [1], CAS 52197-16-7 serves as a key synthon for constructing donor-acceptor n-type semiconductors. Researchers procuring this compound can access a scaffold that has been validated for unipolar electron transport with mobility exceeding 0.2 cm²/V·s, positioning it as a viable alternative to perylene diimide (PDI) and naphthalene diimide (NDI)-based n-type materials. The solution processability further enables low-cost printed electronics applications.

OLED Electron Injection Layer Dopant

The granted US patent (US 11,856,845 B2) explicitly protects the use of the CAS 52197-16-7 structural class as n-dopants for organic semiconductor electron injection layers in OLED devices [2]. Industrial procurement of this compound class for OLED R&D is supported by established IP coverage, and the strongly electron-deficient character directly addresses the challenge of efficient electron injection from cathodes into organic layers—a critical bottleneck in OLED efficiency and lifetime.

Electrochemical Synthesis of Spiro-Oxindole Libraries

The electrochemical synthetic protocol validated for the dicyano-2-(2-oxoindolin-3-ylidene) malononitrile core achieves up to 94% yield at room temperature with complete by-product suppression [3]. Laboratories engaged in constructing spiro-oxindole or fused heterocyclic compound libraries for drug discovery can leverage CAS 52197-16-7 as a starting material in this green chemistry workflow, achieving superior atom economy and simplified purification relative to conventional thermal Knoevenagel approaches.

3,3-Disubstituted Oxindole Scaffold Construction

The enhanced Michael acceptor electrophilicity of the amino-aza-dicyano-substituted isatylidene framework (CAS 52197-16-7 class) enables efficient molecular sieve-mediated sequential condensation/decarboxylative Michael addition cascades for building 3,3-disubstituted oxindoles with all-carbon quaternary centers [4]. This scaffold is a privileged pharmacophore present in numerous clinical candidates, and CAS 52197-16-7 offers a structurally differentiated entry point into this chemical space compared to simpler isatylidene malononitrile precursors.

Application
Selection Property
Validation Focus
n-Type semiconductor research
Electron-deficient D-A scaffold
Electron mobility in OFET devices
OLED EIL dopant research
n-Doping capability
Electron injection efficiency
Green synthesis workflow
Electrochemical reactivity profile
Yield and atom economy
Spiro-oxindole library synthesis
Michael acceptor electrophilicity
Reaction scope and substrate tolerance
Quote Request

Request a Quote for 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.